An In-depth Technical Guide to 4-Methyl-2-trichloromethylquinoline: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-Methyl-2-trichloromethylquinoline: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-2-trichloromethylquinoline, a quinoline derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data and a dedicated CAS number for this specific compound, this guide leverages data from closely related structural analogs to provide insightful estimations of its properties and reactivity. A detailed, plausible synthetic pathway is proposed, grounded in established organic chemistry principles for the synthesis of quinoline derivatives. Furthermore, the potential biological activities and applications of the title compound are discussed, drawing parallels with known bioactive quinolines. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel quinoline-based compounds.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] The introduction of a trichloromethyl group at the 2-position and a methyl group at the 4-position of the quinoline core is anticipated to significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity. This guide focuses on the synthesis, characterization, and potential utility of the novel compound, 4-Methyl-2-trichloromethylquinoline.
Physicochemical Properties and Characterization
Structural Analogs for Property Estimation
To predict the properties of 4-Methyl-2-trichloromethylquinoline, we will consider the data available for the following closely related compounds:
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4-Chloro-2-trichloromethylquinoline (CAS: 35871-17-1)
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4-Methylquinoline (Lepidine) (CAS: 491-35-0)
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4-Chloro-6-methyl-2-trichloromethyl-quinoline (CAS: 93600-19-2)
Estimated Physicochemical Properties
Based on the properties of the aforementioned analogs, the following table summarizes the estimated physicochemical properties of 4-Methyl-2-trichloromethylquinoline.
| Property | Estimated Value | Rationale |
| Molecular Formula | C₁₁H₈Cl₃N | Based on the chemical structure. |
| Molecular Weight | 259.55 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar chlorinated and methylated quinolines are solids. |
| Melting Point | Expected to be higher than 4-Methylquinoline (9-10 °C) and likely in the range of related chlorinated analogs. | The presence of the trichloromethyl group and the overall planarity would increase intermolecular forces. |
| Boiling Point | Estimated to be > 260-263 °C (Boiling point of 4-Methylquinoline). | The increased molecular weight and polarity would lead to a higher boiling point. |
| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate) and poorly soluble in water. | Based on the nonpolar nature of the quinoline ring and the hydrophobic trichloromethyl group. |
| pKa | Expected to be lower than 4-Methylquinoline (pKa of conjugate acid ~5.6) due to the electron-withdrawing effect of the trichloromethyl group. | The trichloromethyl group will decrease the basicity of the quinoline nitrogen. |
Synthesis of 4-Methyl-2-trichloromethylquinoline: A Proposed Pathway
A plausible and efficient synthetic route for the preparation of 4-Methyl-2-trichloromethylquinoline can be designed based on established methodologies for quinoline synthesis. The proposed pathway involves a modified Conrad-Limpach synthesis followed by chlorination and dehalogenation steps.
Proposed Synthetic Scheme
Caption: Proposed synthetic pathway for 4-Methyl-2-trichloromethylquinoline.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 3-(p-toluidino)-4,4,4-trichlorobut-2-enoate
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To a solution of p-toluidine (1 equivalent) in a suitable solvent such as toluene, add ethyl trichloroacetylacetate (1 equivalent).
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The mixture is heated at reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Causality: The condensation reaction between the aniline and the β-ketoester is a classic method to form the enamine intermediate required for the subsequent cyclization. The removal of water drives the equilibrium towards the product.
Step 2: Synthesis of 4-Hydroxy-4-methyl-2-(trichloromethyl)quinolin-2(1H)-one
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The purified ethyl 3-(p-toluidino)-4,4,4-trichlorobut-2-enoate is added to a high-boiling point solvent like Dowtherm A.
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The reaction mixture is heated to approximately 250 °C to induce thermal cyclization.
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The reaction is monitored by TLC.
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After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.
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The solid product is collected by filtration and washed to afford the 4-hydroxyquinoline derivative.
Causality: The high temperature facilitates the intramolecular cyclization (Conrad-Limpach reaction) to form the quinolone ring system.
Step 3: Synthesis of 4-Chloro-4-methyl-2-(trichloromethyl)quinoline
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The 4-hydroxy-4-methyl-2-(trichloromethyl)quinolin-2(1H)-one is treated with an excess of phosphorus oxychloride (POCl₃).
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The mixture is heated at reflux for several hours.
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The excess POCl₃ is carefully removed by distillation under reduced pressure.
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The residue is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).
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The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried and concentrated to yield the 4-chloro derivative.
Causality: Phosphorus oxychloride is a standard reagent for converting hydroxyl groups on heterocyclic rings to chloro groups, proceeding through a Vilsmeier-Haack type intermediate.
Step 4: Synthesis of 4-Methyl-2-trichloromethylquinoline
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The 4-chloro-4-methyl-2-(trichloromethyl)quinoline is dissolved in a suitable solvent like ethanol or ethyl acetate.
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A catalytic amount of palladium on carbon (10% Pd/C) is added.
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The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
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The reaction is monitored by TLC until the starting material is consumed.
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The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, 4-Methyl-2-trichloromethylquinoline.
Causality: Catalytic hydrogenation is a common and effective method for the reductive dehalogenation of aryl chlorides, providing a clean conversion to the desired product.
Reactivity and Potential Transformations
The chemical reactivity of 4-Methyl-2-trichloromethylquinoline is dictated by the quinoline ring system and the trichloromethyl substituent.
Caption: Potential reactivity of 4-Methyl-2-trichloromethylquinoline.
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Quinoline Ring: The quinoline nucleus can undergo electrophilic aromatic substitution on the benzene ring, typically at positions 5 and 8. The pyridine ring is generally deactivated towards electrophilic attack but can be susceptible to nucleophilic attack, especially if activated by electron-withdrawing groups.
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Trichloromethyl Group: The -CCl₃ group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid group under acidic conditions. It can also undergo radical reactions.[5]
Potential Biological Activity and Applications in Drug Development
The quinoline scaffold is a well-established pharmacophore with a wide range of biological activities. The introduction of the 2-trichloromethyl and 4-methyl groups is expected to confer specific pharmacological properties.
Anticancer Activity
Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways. For instance, some quinolines act as tyrosine kinase inhibitors, while others interfere with DNA replication or induce apoptosis. The cytotoxic effects of functionalized quinoline derivatives have been demonstrated against various cancer cell lines.[6] The trichloromethyl group may enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.
Antimalarial Activity
Quinolines, such as chloroquine and mefloquine, have been cornerstones of antimalarial therapy for decades.[4][7] The 2-trichloromethylquinazoline scaffold, a related heterocyclic system, has shown promising in vitro activity against Plasmodium falciparum.[8] It is plausible that 4-Methyl-2-trichloromethylquinoline could exhibit antimalarial properties.
Anti-inflammatory Activity
Quinoline-based compounds have been investigated as anti-inflammatory agents targeting enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[9] The specific substitution pattern on the quinoline ring is crucial for determining the anti-inflammatory profile.
Other Potential Applications
The unique electronic and structural features of 4-Methyl-2-trichloromethylquinoline may also make it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as a ligand in organometallic chemistry.[10]
Safety and Handling
While specific toxicity data for 4-Methyl-2-trichloromethylquinoline is unavailable, based on its structural analogs, it should be handled with care in a laboratory setting. Compounds containing the trichloromethyl group can be toxic and irritants. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Methyl-2-trichloromethylquinoline represents a promising, yet underexplored, derivative of the versatile quinoline scaffold. While direct experimental data is scarce, this in-depth technical guide has provided a comprehensive overview of its estimated properties, a plausible and detailed synthetic pathway, and a discussion of its potential applications, particularly in the realm of drug discovery. The proposed synthetic route offers a clear and actionable strategy for its preparation, opening the door for its synthesis and subsequent empirical evaluation. Further research into this and related compounds is warranted to fully elucidate their chemical and biological properties and to unlock their potential as novel therapeutic agents or advanced materials.
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